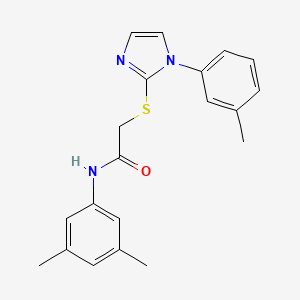

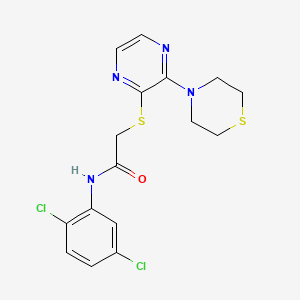

![molecular formula C30H28N4O2 B2530299 5-苄基-N-(4-丁基苯基)-3-氧代-2-苯基-3,5-二氢-2H-吡唑并[4,3-c]吡啶-7-甲酰胺 CAS No. 923193-67-3](/img/structure/B2530299.png)

5-苄基-N-(4-丁基苯基)-3-氧代-2-苯基-3,5-二氢-2H-吡唑并[4,3-c]吡啶-7-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-benzyl-N-(4-butylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide" is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are of significant interest due to their potential biological activities, which include antiallergic, anti-inflammatory, and anticancer properties. The papers provided discuss various related compounds and their synthesis, characterization, and biological evaluation, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related pyrazolopyridine compounds typically involves the cyclization of amino-pyrazole derivatives with other organic compounds. For instance, the synthesis of 5-oxo-5H- benzopyrano[2,3-b]pyridines involves the use of 4-oxo-4H-1-benzopyran-3-carbonitriles or 2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehydes as starting materials . Similarly, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides is reported using 4-aminophenazone, a non-steroidal anti-inflammatory drug . These methods may provide a foundation for the synthesis of the compound , which would likely involve the condensation of appropriate benzyl and butylphenyl derivatives with a pyrazolopyridine core.

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives is characterized by the presence of a fused pyrazole and pyridine ring system. In some cases, the pyrazolopyridine system is nearly planar, with certain substituents causing deviations from planarity . The molecular geometry and electronic structure of these compounds can be studied using techniques such as X-ray crystallography and density functional theory (DFT), which provide detailed information on bond lengths, angles, and molecular orbitals .

Chemical Reactions Analysis

Pyrazolopyridine derivatives can undergo various chemical reactions, including cyclocondensation, hydrolysis, and amidation, as part of their synthesis . The reactivity of these compounds can be influenced by the substituents on the pyrazolopyridine core, which can affect their potential to participate in further chemical transformations. The presence of functional groups such as carboxamide may also enable interactions with biological targets, such as enzymes or receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of substituents like fluorine can influence these properties, as seen in the synthesis and characterization of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide . These properties are crucial for the compound's biological activity and pharmacokinetics.

Biological Activity Analysis

The biological activity of pyrazolopyridine derivatives is a key area of interest. Compounds in this class have shown a range of activities, including antiallergic effects in animal models , inhibition of alkaline phosphatases and ecto-5'-nucleotidases , and inhibition of cathepsins B and K, which are enzymes involved in various physiological processes . Additionally, some derivatives have demonstrated effective inhibition of cancer cell proliferation . These activities suggest that the compound "5-benzyl-N-(4-butylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide" may also possess similar biological properties, warranting further investigation.

科学研究应用

合成技术和化学结构

化学领域的研究一直专注于合成吡唑并[4,3-c]吡啶衍生物,因为它们具有潜在的应用。例如,Grošelj 等人(2015 年)详细介绍了 1,5-二取代-4-氧代-4,5-二氢-1H-吡唑并[4,3-c]吡啶-7-甲酰胺的合成,展示了在特定位置创建具有不同取代基的化合物库的化学途径。这些合成对于开发具有潜在生物活性的化合物至关重要 (Grošelj 等人,2015 年)。

潜在的生物活性

Samala 等人(2013 年)合成了 3-苯基-4,5,6,7-四氢-1H-吡唑并[4,3-c]吡啶的衍生物,以评估它们对结核分枝杆菌泛酸合成酶的抑制活性。这项研究突出了吡唑并[4,3-c]吡啶衍生物在开发针对结核病的新型治疗剂方面的潜力,其中特定化合物显示出显着的活性且细胞毒性低 (Samala 等人,2013 年)。

抗菌和抗癌特性

Elgemeie 等人(2017 年)探索了新型吡唑并[4,3-c]吡啶衍生物的合成,并评估了它们的抗菌和抗真菌活性。此类研究对于发现可能对耐药菌株和真菌有效的药物至关重要 (Elgemeie 等人,2017 年)。

除了抗菌特性外,该化学类别中的化合物还因其潜在的抗癌活性而受到研究。例如,对新型吡唑并嘧啶衍生物的合成和生物学评估的研究表明,一些衍生物具有显着的抗癌和抗 5-脂氧合酶剂,突出了它们在癌症治疗中的潜力 (Rahmouni 等人,2016 年)。

属性

IUPAC Name |

5-benzyl-N-(4-butylphenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N4O2/c1-2-3-10-22-15-17-24(18-16-22)31-29(35)26-20-33(19-23-11-6-4-7-12-23)21-27-28(26)32-34(30(27)36)25-13-8-5-9-14-25/h4-9,11-18,20-21H,2-3,10,19H2,1H3,(H,31,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSCNXNJTPRBBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-benzyl-N-(4-butylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

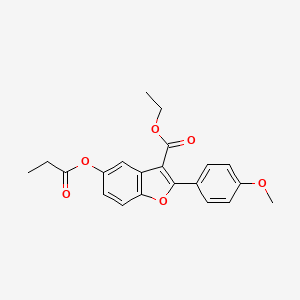

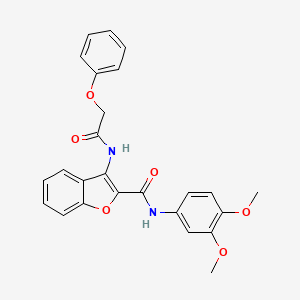

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2530217.png)

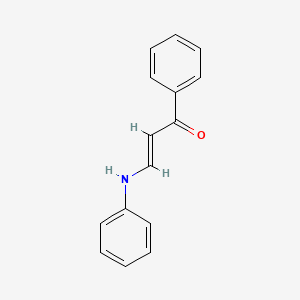

![3-methyl-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2530221.png)

![N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carboxamide](/img/structure/B2530223.png)

![N-(1,3-benzodioxol-5-ylmethyl)-7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2530226.png)

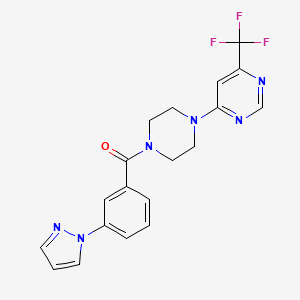

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2530236.png)

![1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2530238.png)

![Ethyl 2-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2530239.png)